molecular formula C10H14O B098123 3-Methyl-2-(3-methylbut-2-enyl)-furan CAS No. 15186-51-3

3-Methyl-2-(3-methylbut-2-enyl)-furan

Cat. No.: B098123
CAS No.: 15186-51-3
M. Wt: 150.22 g/mol
InChI Key: UTSGPHXOHJSDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(3-methylbut-2-enyl)-furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascene) and has an odor threshold of 200 ppb. The compound is a 2,3-disubstituted furan with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol .

Preparation Methods

Chemical Reactions Analysis

3-Methyl-2-(3-methylbut-2-enyl)-furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organomercury compounds, palladium catalysts, and Grignard reagents. For example, the Wittig reaction of 3-methyl-2-furanacetaldehyde with triphenylphosphonium isopropylide yields Rosefuran in 67% yield . The compound can also be synthesized via the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide in THF solution .

Scientific Research Applications

Properties

CAS No.

15186-51-3

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-2-(3-methylbut-2-enyl)furan

InChI

InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3

InChI Key

UTSGPHXOHJSDBC-UHFFFAOYSA-N

SMILES

CC1=C(OC=C1)CC=C(C)C

Canonical SMILES

CC1=C(OC=C1)CC=C(C)C

Key on ui other cas no.

15186-51-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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